3-Pyridin-4-YL-acrylic acid methyl ester

Description

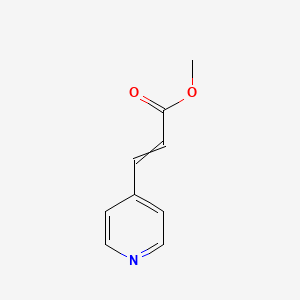

3-Pyridin-4-YL-acrylic acid methyl ester, also known as methyl (E)-3-(pyridin-4-yl)acrylate (CAS: 81124-49-4), is a heterocyclic ester featuring a pyridine ring conjugated with an acrylic acid methyl ester group . Its molecular formula is C₉H₉NO₂, with a calculated molar mass of 163.17 g/mol. The compound is characterized by a planar structure due to the π-conjugation between the pyridine ring and the acrylate moiety, which influences its electronic properties and reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for ligands, polymer precursors, or bioactive molecules .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

methyl 3-pyridin-4-ylprop-2-enoate |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3 |

InChI Key |

LDVKAIRVYWBGHI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (2E)-3-(4-Pyridinyl)acrylate

- Structure : Ethyl ester analog with a C₂H₅ group instead of methyl.

- Molecular Formula: C₁₀H₁₁NO₂ | Molar Mass: 177.20 g/mol .

- Key Differences: Increased hydrophobicity due to the ethyl group. Higher molar mass (177.20 vs.

- Applications : Used in coordination chemistry and as a precursor for metal-organic frameworks (MOFs) .

(E)-3-[4-(6-Dimethylamino-4-Trifluoromethyl-Pyridin-2-YL)-Phenyl]-Acrylic Acid Ethyl Ester

- Structure: Contains a trifluoromethyl and dimethylamino substituent on the pyridine ring, along with an ethyl ester.

- Molecular Formula : C₁₉H₁₉F₃N₂O₂ | Molar Mass : 364.36 g/mol .

- Key Differences :

- Applications : Likely used in medicinal chemistry for targeted drug design due to its complex substituents.

Pyridinecarboxylic Acid Methyl Esters

3-Amino-2-Chloro-4-Pyridinecarboxylic Acid Methyl Ester

- Structure: Substituted pyridine with amino and chloro groups at positions 3 and 2, respectively.

- Molecular Formula : C₈H₇ClN₂O₂ (inferred) | Molar Mass : ~198.5 g/mol .

- Key Differences :

- Functionalization on the pyridine ring alters reactivity (e.g., nucleophilic substitution at the chloro group).

- Reduced conjugation compared to acrylate esters, leading to different UV/Vis absorption profiles.

- Applications : Intermediate in agrochemical or antibiotic synthesis .

Non-Pyridinyl Methyl Esters (Fatty Acid Derivatives)

Compounds like palmitic acid methyl ester (C₁₇H₃₄O₂) and linoleic acid methyl ester (C₁₉H₃₄O₂) are structurally distinct but share the ester functional group .

- Key Differences :

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The pyridine ring in this compound acts as an electron-deficient aromatic system, making it susceptible to nucleophilic attacks at the β-position of the acrylate group .

- Analytical Behavior : Pyridinyl acrylates exhibit distinct GC-MS fragmentation patterns, with characteristic peaks for pyridine (m/z 79) and acrylate ions (e.g., m/z 59 for methyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.